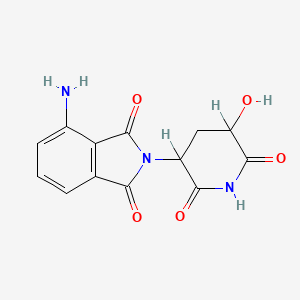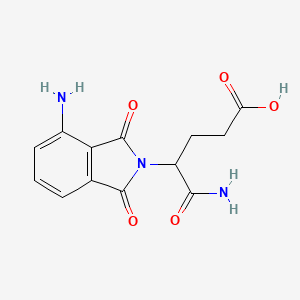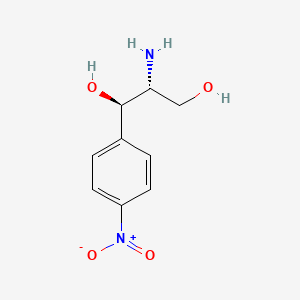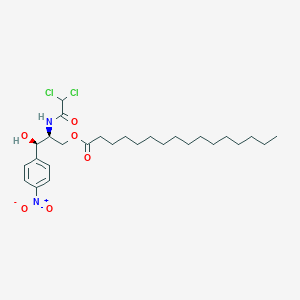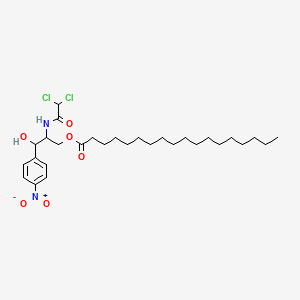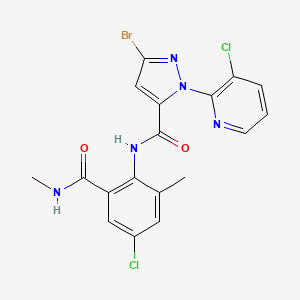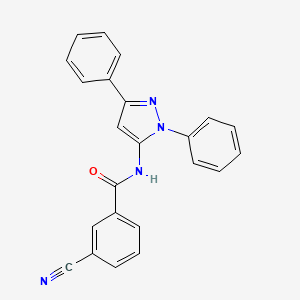
CDPPB
描述
3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide, commonly known as CDPPB, is a compound used in scientific research. It acts as a positive allosteric modulator selective for the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has shown potential in various therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia .
科学研究应用
3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a tool compound to study the modulation of metabotropic glutamate receptors.
Biology: It helps in understanding the role of mGluR5 in various biological processes.
Industry: Its role in modulating mGluR5 makes it valuable in the development of new therapeutic agents.
作用机制
The compound exerts its effects by acting as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This modulation enhances the receptor’s response to its natural ligand, glutamate. The activation of mGluR5 leads to various downstream signaling pathways, including the activation of phospholipase C and the release of intracellular calcium. These pathways are involved in synaptic plasticity, learning, and memory .
生化分析
Biochemical Properties
Cdppb plays a crucial role in biochemical reactions by potentiating glutamatergic signaling. It interacts with metabotropic glutamate receptor 5 (mGluR5) and enhances its response to glutamate. This interaction is characterized by an increase in the receptor’s activity, leading to amplified signaling through the glutamatergic pathway. This compound also interacts with other glutamate receptors, such as NMDA and AMPA receptors, by indirectly modulating their activity through mGluR5 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In neurons, this compound enhances synaptic plasticity and improves cognitive functions by modulating cell signaling pathways. It influences gene expression by upregulating the expression of glutamate receptor subunits, such as NR1, NR2A, GluA1, and GluA2, in the hippocampus. This modulation of gene expression leads to improved synaptic transmission and cognitive performance .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the allosteric site of mGluR5, which results in a conformational change that enhances the receptor’s response to glutamate. This positive allosteric modulation leads to increased activation of downstream signaling pathways, including the NMDA receptor pathway. This compound also influences enzyme activity by modulating the phosphorylation state of various proteins involved in synaptic transmission and plasticity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Short-term treatment with this compound increases the expression of glutamate receptors in the hippocampus, but these changes do not persist into adulthood. The stability and degradation of this compound in laboratory conditions have been studied, showing that the compound remains stable and effective over short periods but may degrade over longer durations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound enhances cognitive functions and synaptic plasticity without causing significant adverse effects. At higher doses, this compound may lead to toxic effects, including neurotoxicity and behavioral changes. The threshold effects of this compound have been studied to determine the optimal dosage for therapeutic use .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to glutamate metabolism. It interacts with enzymes such as glutamate dehydrogenase and glutaminase, influencing the levels of glutamate and other metabolites. This compound also affects metabolic flux by modulating the activity of key enzymes involved in the synthesis and degradation of neurotransmitters .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is known to cross the blood-brain barrier and accumulate in the brain, where it exerts its effects on neuronal function. The localization and accumulation of this compound in specific brain regions are crucial for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily in the synaptic regions of neurons, where it interacts with mGluR5 and other glutamate receptors. This compound’s activity and function are influenced by its localization, with post-translational modifications and targeting signals directing it to specific compartments within the cell. This localization is essential for its role in modulating synaptic transmission and plasticity .
准备方法
The synthesis of 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide involves several steps. One common method includes the reaction of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminobenzonitrile to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: Reduction reactions can be performed using common reducing agents, leading to the formation of corresponding amines or alcohols.
Substitution: It can undergo substitution reactions, particularly at the cyano group, leading to the formation of various derivatives.
Common reagents used in these reactions include thionyl chloride for chlorination, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide is compared with other positive allosteric modulators of mGluR5, such as:
- N-methyl-5-(phenylethynyl)pyrimidin-2-amine (MPPA)
- 1-[4-(4-chloro-2-fluoro-phenyl)piperazin-1-yl]-2-(4-pyridylmethoxy)ethenone (compound 2c)
Among these, 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide has the highest affinity and longest receptor residence time. It also exhibits intrinsic agonist efficacy, making it unique compared to other modulators .
属性
IUPAC Name |
3-cyano-N-(2,5-diphenylpyrazol-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O/c24-16-17-8-7-11-19(14-17)23(28)25-22-15-21(18-9-3-1-4-10-18)26-27(22)20-12-5-2-6-13-20/h1-15H,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUIZWILNWHFHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=CC(=C3)C#N)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459996 | |
| Record name | CDPPB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
781652-57-1 | |
| Record name | 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=781652-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0781652571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CDPPB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 781652-57-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CDPPB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4F3R8YW3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of CDPPB?
A1: this compound acts as a positive allosteric modulator (PAM) of mGluR5. [, , , , , , ] This means it binds to a site distinct from the glutamate binding site and enhances the receptor's response to glutamate, the endogenous ligand. [, , ]
Q2: How does this compound's binding to mGluR5 affect downstream signaling?
A2: this compound potentiates glutamate-induced signaling through mGluR5. This includes activation of phospholipase Cβ, leading to increased intracellular calcium levels, and activation of downstream kinases like ERK1/2 and AKT, which play crucial roles in neuronal survival, plasticity, and memory formation. [, , , , ]
Q3: Is this compound's modulation of mGluR5 signaling pathway-specific?
A3: Research suggests that this compound might exhibit biased agonism, preferentially activating certain mGluR5 signaling pathways over others. For example, in some studies, this compound showed stronger potentiation of ERK1/2 phosphorylation and calcium mobilization compared to inositol monophosphate accumulation. [] This biased agonism could contribute to its potential therapeutic effects.
Q4: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C23H16N4O and a molecular weight of 364.4 g/mol. []
Q5: How does modifying the structure of this compound affect its activity?
A6: Research exploring this compound analogs has revealed key structural features influencing its potency and selectivity. For example, electronegative substituents at specific positions on the benzamide ring can enhance potency, while halogen atoms on the phenyl rings can further increase both binding and functional activity. [, ]
Q6: Are there this compound analogs with improved potency or selectivity?
A7: Yes, several analogs have been developed with greater potency for mGluR5, such as 4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545). [] Additionally, some analogs exhibit selectivity for either mGluR1 or mGluR5, providing valuable tools for dissecting the roles of these receptors. [, ]
Q7: What are the potential therapeutic applications of this compound?
A7: Preclinical studies suggest that this compound and other mGluR5 PAMs hold promise for treating various neurological and psychiatric disorders, including:
- Cognitive Deficits in Schizophrenia: this compound has shown efficacy in reversing cognitive impairments induced by NMDA receptor antagonists, a model for cognitive deficits in schizophrenia. [, ]
- Addiction: Studies indicate potential for this compound and other mGluR5 PAMs in facilitating extinction learning in addiction models, particularly for cocaine. [, ]
- Fragile X Syndrome: Research suggests a role for mGluR5 signaling in Fragile X Syndrome, and this compound has been investigated as a potential therapeutic strategy. []
- Anxiety Disorders: this compound has demonstrated efficacy in enhancing fear extinction, suggesting potential for treating anxiety disorders like PTSD. [, ]
- Neurodegenerative Disorders: this compound has shown neuroprotective effects in models of Huntington's disease and may hold promise for other neurodegenerative disorders. [, ]
Q8: How does this compound affect spatial learning and memory?
A9: Studies using the Barnes maze and T-maze have shown that this compound can enhance spatial learning and memory in rodents, both in aversive and appetitive tasks. [, ] This suggests a role for mGluR5 in spatial learning and memory processes.
Q9: Does this compound affect brain reward function?
A10: Studies using intracranial self-stimulation (ICSS) have shown that, unlike mGluR5 NAMs which reduce brain reward function, this compound did not significantly alter ICSS thresholds. [] This suggests that this compound may not have the same abuse liability potential as some other drugs that directly activate reward pathways.
Q10: What in vitro models have been used to study this compound?
A10: Researchers have utilized various in vitro models to investigate this compound's mechanism of action and pharmacological properties:
- Recombinant Cell Lines: Chinese hamster ovary (CHO) cells expressing human mGluR5 have been used extensively to study this compound's binding kinetics, signaling bias, and effects on receptor internalization. []
- Primary Neuronal Cultures: Cultures of rat cortical and striatal neurons are used to assess this compound's effects on neuronal survival, synaptic plasticity, and calcium signaling in a more physiologically relevant context. [, , , ]
Q11: What in vivo models have been used to study this compound?
A11: this compound's therapeutic potential has been investigated in several animal models:
- Rodent Models of Schizophrenia: PCP-treated mice and rats are commonly used to model cognitive deficits observed in schizophrenia. This compound has shown efficacy in reversing cognitive impairments in these models. [, ]
- Rodent Models of Addiction: Rats trained to self-administer drugs like cocaine and methamphetamine are used to study addiction-related behaviors. this compound has shown promise in facilitating extinction learning in these models. [, ]
- Fragile X Syndrome Mouse Models: Genetically modified mice lacking the FMR1 gene are used to study Fragile X Syndrome. This compound has been tested in these models to assess its potential in ameliorating disease-related symptoms. []
- Rodent Models of Anxiety Disorders: Fear conditioning paradigms are used to study anxiety disorders like PTSD in rodents. This compound has been shown to enhance fear extinction in these models, suggesting anxiolytic potential. [, ]
- Rodent Models of Neurodegenerative Disorders: Transgenic mouse models of Huntington's disease, such as the BACHD mice, are used to study disease progression and potential therapies. This compound has shown neuroprotective effects in these models. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide](/img/structure/B1668685.png)
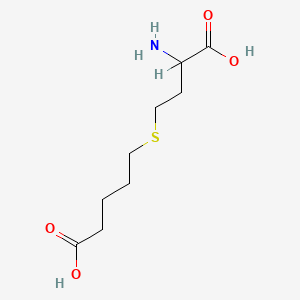
![6-Chlorobenzo[d]isoxazol-3-ol](/img/structure/B1668687.png)
![(6S)-6-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B1668688.png)
![methyl [1-(1H-benzimidazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1668690.png)

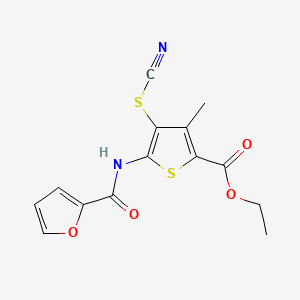
![N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide](/img/structure/B1668694.png)
